cis-3-Hexenyl pentanoate
Overview
Description
cis-3-HEXENYLVALERATE is a natural product found in Heracleum dissectum and Matricaria chamomilla with data available.
Mechanism of Action
Target of Action
cis-3-Hexenyl valerate, also known as (Z)-3-Hexenyl valerate or cis-3-Hexenyl pentanoate, is primarily used as a flavor and fragrance agent . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth, where it imparts a green type odor and flavor .
Mode of Action
Upon inhalation or ingestion, cis-3-Hexenyl valerate interacts with these receptors, triggering a signal transduction pathway that leads to the perception of its characteristic green type odor and flavor
Biochemical Pathways
The perception of flavor and fragrance involves complex biochemical pathways. When cis-3-Hexenyl valerate binds to olfactory and taste receptors, it triggers a cascade of biochemical reactions. These reactions lead to the generation of electrical signals that are transmitted to the brain, resulting in the perception of smell and taste .
Result of Action
The primary result of the action of cis-3-Hexenyl valerate is the perception of its characteristic green type odor and flavor . This can enhance the sensory experience of foods, beverages, and other products in which it is used.
Action Environment
The action of cis-3-Hexenyl valerate can be influenced by various environmental factors. For example, its volatility and stability can affect its release into the air and its perception upon inhalation. Other factors, such as temperature, humidity, and the presence of other compounds, can also influence its action .
Properties
IUPAC Name |
hex-3-enyl pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFTVTFOOTVHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCC=CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865795 | |
Record name | Hex-3-en-1-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-3-Hexenyl valerate in the context of the provided research?
A1: Cis-3-Hexenyl valerate is identified as a characteristic aroma component in certain varieties of matcha green tea []. Its presence, alongside other volatile compounds, contributes to the distinct regional flavor profiles of matcha from different origins.
Q2: How does the concentration of cis-3-Hexenyl valerate vary among different matcha samples?
A2: The research indicates that cis-3-Hexenyl valerate is among the 108 distinct odorants that show concentration variations among different matcha samples []. This variation plays a key role in differentiating the aroma characteristics of matcha from different regions.
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